N-Formylmethionyl tryptophan

描述

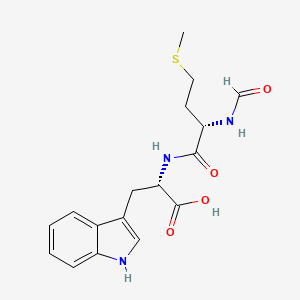

N-Formylmethionyl tryptophan is a derivative of the amino acids methionine and tryptophan. It is characterized by the presence of a formyl group attached to the amino group of methionine, which is then linked to tryptophan. This compound plays a significant role in the initiation of protein synthesis in prokaryotes and in the mitochondria of eukaryotic cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Formylmethionyl tryptophan typically involves the formylation of methionine followed by its coupling with tryptophan. The formylation process can be achieved using formylating agents such as formic acid or formyl chloride . The reaction conditions often require a controlled environment to prevent the degradation of the formyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using solid-phase peptide synthesis techniques. This method allows for the precise addition of amino acids in a sequential manner, ensuring high purity and yield of the final product .

化学反应分析

Key Data:

| Parameter | Value/Description | Source |

|---|---|---|

| Coupling Efficiency | >90% (HPLC-purified yield) | |

| Purity | Confirmed via FT-ICR mass spectrometry | |

| Side Reaction | Methionine oxidation (S → S=O) avoided |

Enzymatic Deformylation

The N-terminal formyl group is removed by peptide deformylase (PDF) , a ribosome-associated enzyme:

-

Reaction : Hydrolysis of the formyl group yields methionyl-tryptophan (Met-Trp) .

-

Biological Context : PDF activity is critical in bacterial and mitochondrial protein maturation.

Structural Specificity:

-

Substrate Requirement : PDF preferentially acts on formylated N-termini adjacent to small residues (e.g., Trp) .

-

Kinetics : Deformylation rates vary by organism; in E. coli, PDF processes fMet-Trp rapidly (k<sub>cat</sub> ≈ 10–50 min<sup>−1</sup>) .

Oxidation Reactions

The methionine residue in fMet-Trp is susceptible to oxidation under oxidative conditions:

-

Primary Product : Methionine sulfoxide (Met(O)-Trp) forms upon exposure to iodine (I<sub>2</sub>) or atmospheric oxygen .

-

Impact : Oxidation disrupts chemotactic activity and alters physicochemical properties (e.g., solubility).

Stability Data:

| Condition | Outcome | Source |

|---|---|---|

| I<sub>2</sub> exposure | Complete oxidation to Met(O)-Trp | |

| Ambient O<sub>2</sub> | Partial oxidation over 24 hours |

Hydrolysis Under Acidic/Basic Conditions

The formyl group and amide bond exhibit pH-dependent stability:

Hydrolysis Pathways:

-

Basic Conditions (pH >10) :

-

Acidic Conditions (pH <3) :

| pH | Primary Reaction | Half-Life |

|---|---|---|

| 2.0 | Amide bond hydrolysis | ~2 hours |

| 8.0 | Stable | N/A |

| 12.0 | Formyl group removal | ~30 min |

Chemotactic Activity and Structural Insights

fMet-Trp is a potent chemoattractant for neutrophils and macrophages, with activity at nanomolar concentrations :

Activity Data:

| Cell Type | EC<sub>50</sub> (fMet-Trp) | Comparison (fMet-Leu) |

|---|---|---|

| Neutrophils | 10<sup>−8</sup> M | 10<sup>−9</sup> M |

| Macrophages | 10<sup>−7</sup> M | 10<sup>−8</sup> M |

Structural Requirements :

-

Formylation : Essential for activity; non-acylated Met-Trp is inactive .

-

Tryptophan Role : Enhances receptor binding affinity via aromatic interactions .

Metabolic Fate

In vivo, fMet-Trp may undergo:

科学研究应用

Chemical Applications

Model Compound for Peptide Studies

- N-Formylmethionyl tryptophan serves as a model compound to investigate peptide bond formation and stability. Its structure allows researchers to study the dynamics of peptide interactions and the effects of modifications on peptide behavior.

Synthesis Techniques

- The synthesis of fMet-Trp can be achieved through solid-phase peptide synthesis (SPPS), which facilitates the sequential addition of amino acids with high purity and yield. This method is crucial for producing peptides for research and therapeutic applications.

Biological Applications

Role in Protein Synthesis

- fMet-Trp is integral to the initiation of protein synthesis in prokaryotes and mitochondria of eukaryotic cells. The formyl group on methionine enables recognition by the ribosome, facilitating the formation of the initiation complex necessary for protein elongation .

Chemoattractant Properties

- N-Formylmethionyl peptides, including fMet-Trp, act as potent chemoattractants for leukocytes via formyl peptide receptors (FPRs). This property is essential in immune response mechanisms, guiding leukocytes to sites of infection or tissue damage .

Medical Applications

Antibiotic Development

- The compound is explored in developing antibiotics that target bacterial protein synthesis. By understanding how fMet-Trp interacts with ribosomes, researchers can design inhibitors that disrupt bacterial growth without affecting eukaryotic cells.

Critical Illness Biomarker

- Elevated levels of circulating N-formylmethionine have been associated with increased mortality in critically ill patients. Studies indicate that it promotes a metabolic shift linked to mitochondrial dysfunction and inflammation, making it a potential biomarker for assessing patient prognosis .

Industrial Applications

Synthetic Peptide Production

- In industrial settings, fMet-Trp is utilized in producing synthetic peptides for research and therapeutic purposes. Its unique properties allow for specific applications in drug development and biotechnological innovations.

Comparative Analysis of Related Compounds

| Compound | Structure | Key Applications |

|---|---|---|

| N-Formylmethionine | Methionine + Formyl | Initiation of protein synthesis |

| N-Formylmethionyl phenylalanine | Phenylalanine + Formyl | Antibiotic development |

| N-Formylmethionyl leucine | Leucine + Formyl | Research in peptide interactions |

| This compound | Tryptophan + Formyl | Immune response modulation, antibiotic research |

Case Studies and Research Findings

- Protein Synthesis Initiation : Research has shown that fMet-Trp plays a critical role in mitochondrial protein synthesis, with studies demonstrating its presence at the N-terminus of several mitochondrially synthesized proteins .

- Sepsis and Inflammation : A study indicated that fMet levels correlate with sepsis severity, suggesting its involvement in inflammatory responses during critical illness .

- Chemoattractant Activity : Investigations into the chemoattractant properties of fMet-Trp have revealed its effectiveness in recruiting leukocytes to infection sites, highlighting its importance in immune response mechanisms .

作用机制

N-Formylmethionyl tryptophan exerts its effects by initiating protein synthesis. The formyl group on methionine allows it to be recognized by the ribosome as the starting amino acid for protein synthesis. This process occurs in bacteria and the mitochondria of eukaryotic cells. The compound binds to the ribosomal P-site, facilitating the formation of the initiation complex and subsequent peptide elongation .

相似化合物的比较

N-Formylmethionine: Similar in structure but lacks the tryptophan moiety.

N-Formylmethionyl phenylalanine: Contains phenylalanine instead of tryptophan.

N-Formylmethionyl leucine: Contains leucine instead of tryptophan

Uniqueness: N-Formylmethionyl tryptophan is unique due to the presence of both methionine and tryptophan, which allows it to participate in specific biochemical pathways and interactions that are not possible with other formylated amino acids. Its dual amino acid composition provides distinct structural and functional properties, making it valuable in various research applications .

生物活性

N-Formylmethionyl tryptophan (fMet-Trp) is a bioactive compound derived from the combination of N-formylmethionine and tryptophan. This compound has garnered attention in recent years due to its role in various biological processes, particularly in inflammation, immune response, and potential therapeutic applications. This article explores the biological activity of fMet-Trp, supported by relevant research findings, data tables, and case studies.

N-Formylmethionine (fMet) is known for its role as a translation initiator in bacteria and is also implicated in the immune response through its interaction with formyl peptide receptors (FPRs). The addition of tryptophan enhances its biological activity, making fMet-Trp a compound of interest in immunological studies.

2.1 Interaction with Formyl Peptide Receptors

fMet-Trp acts primarily through the activation of formyl peptide receptors (FPRs), specifically FPR1 and FPR2. These receptors are expressed on various immune cells, including neutrophils and monocytes, and play critical roles in mediating chemotaxis and inflammation. The binding of fMet-Trp to FPRs triggers several intracellular signaling pathways that lead to:

- Chemotaxis : Attraction of immune cells to sites of infection or injury.

- Cytokine Production : Induction of pro-inflammatory cytokines.

- Reactive Oxygen Species (ROS) Generation : Enhancement of oxidative burst in phagocytes, aiding in pathogen clearance .

3.1 Inflammatory Response

Research indicates that fMet-Trp significantly contributes to the inflammatory response. For instance, studies have shown that synthetic N-formyl peptides can induce elastase release from neutrophils, suggesting a potent pro-inflammatory effect .

Table 1: Biological Activities Induced by fMet-Trp

4.1 Sepsis and Inflammation

A notable study examined the role of fMet-Trp in sepsis, where it was found that levels of fMet were significantly elevated in septic patients compared to healthy controls. The study highlighted a correlation between elevated fMet levels and increased severity of sepsis, suggesting that fMet-Trp may serve as a biomarker for inflammatory conditions .

4.2 Cancer Research

In cancer biology, fMet-Trp has been implicated in tumor microenvironments. It has been observed that fMet peptides can influence tumor-associated macrophages, promoting a pro-tumorigenic phenotype through FPR-mediated pathways . This presents a dual role for fMet-Trp as both an inflammatory mediator and a potential therapeutic target.

5. Conclusion

This compound exhibits significant biological activity primarily through its interaction with formyl peptide receptors, leading to enhanced inflammatory responses and immune cell activation. Its roles in sepsis and cancer highlight its potential as both a biomarker and a therapeutic target.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-25-7-6-14(19-10-21)16(22)20-15(17(23)24)8-11-9-18-13-5-3-2-4-12(11)13/h2-5,9-10,14-15,18H,6-8H2,1H3,(H,19,21)(H,20,22)(H,23,24)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIWVNZNCMTTQF-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975610 | |

| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60189-52-8 | |

| Record name | N-Formylmethionyl tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060189528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。